Diallyl phthalate

Description

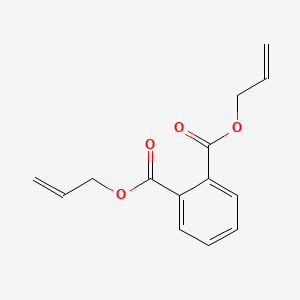

Structure

3D Structure

Propriétés

IUPAC Name |

bis(prop-2-enyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDWYFHPNIMBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4, C6H4(CO2CH2CHCH2)2 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020392 | |

| Record name | Diallyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, oily liquid | |

CAS No. |

131-17-9, 25053-15-0 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl phthalate resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025053150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIALLYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79L0UL6ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diallyl Phthalate Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl phthalate (B1215562) (DAP) is a colorless to light yellow, oily liquid that serves as a crucial monomer in the production of high-performance thermosetting resins.[1][2] Its unique combination of properties, including excellent electrical insulation, thermal stability, and chemical resistance, makes it an invaluable component in a wide array of applications, from electronics and automotive parts to construction materials and inks.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of diallyl phthalate monomer, complete with quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and polymerization pathways.

Physical Properties

This compound monomer is characterized by its high boiling point, low vapor pressure, and stability at room temperature.[4][5] These properties contribute to its utility as a cross-linking agent and a reactive plasticizer in various polymer systems.[4][6]

Quantitative Physical Data

The key physical properties of this compound monomer are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| General | |||

| Molecular Formula | C₁₄H₁₄O₄ | - | - |

| Molecular Weight | 246.26 | g/mol | - |

| Appearance | Colorless to light yellow oily liquid | - | - |

| Odor | Mild, characteristic | - | - |

| Thermal Properties | |||

| Boiling Point | 158-165 | °C | at 4 mmHg |

| 157-165 | °C | at 0.53 kPa | |

| Melting Point | -70 | °C | - |

| Flash Point | 166 | °C | Closed Cup |

| >230 | °F | - | |

| Autoignition Temperature | 435 | °C | - |

| Optical Properties | |||

| Refractive Index | 1.519 | - | at 20°C |

| 1.516-1.518 | - | at 25°C | |

| Density & Viscosity | |||

| Density | 1.120 | g/cm³ | at 20°C |

| 1.121 | g/mL | at 25°C | |

| Kinematic Viscosity | 12-14 | mPa.s | at 20°C |

| Solubility & Partitioning | |||

| Water Solubility | 6 | g/L | at 20°C |

| 45 to 182 | mg/L | - | |

| Partition Coefficient (log Kow) | 3.23 | - | at 20°C |

| Vapor Properties | |||

| Vapor Pressure | 2.3 | mmHg | at 150°C |

| 0.0015980 | mmHg | at 25°C | |

| Vapor Density | 8.3 | - | (Air = 1) |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments cited in the determination of the physical properties of this compound monomer.

The density of this compound monomer can be determined using a pycnometer or a weight-per-gallon cup, following the ASTM D1475 standard test method.[1][6]

-

Apparatus : A calibrated pycnometer or a standardized weight-per-gallon cup, a constant temperature bath, and an analytical balance.

-

Procedure :

-

The pycnometer is cleaned, dried, and its empty weight is recorded.

-

The pycnometer is then filled with the this compound monomer, taking care to avoid the entrapment of air bubbles.

-

The filled pycnometer is placed in a constant temperature bath at 25 ± 0.1°C until it reaches thermal equilibrium.

-

Any excess liquid is removed, and the exterior of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed to the nearest 0.1 g.[6]

-

The density is calculated by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer and dividing the result by the known volume of the pycnometer.[6]

-

The procedure is repeated at least three times to ensure precision.[1]

-

The kinematic viscosity of this compound monomer is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[4][7][8]

-

Apparatus : Calibrated glass capillary viscometer, a constant temperature viscosity bath, a stopwatch, and a thermometer.

-

Procedure :

-

A clean, dry, calibrated viscometer is selected, appropriate for the expected viscosity of the sample.

-

The this compound monomer is filtered to remove any particulate matter and then introduced into the viscometer.

-

The viscometer is mounted in a constant temperature bath maintained at the desired temperature (e.g., 20°C) and allowed to equilibrate for at least 30 minutes.[8]

-

The liquid is drawn up into the wider arm of the viscometer to a point above the upper timing mark.

-

The time taken for the meniscus of the liquid to pass from the upper to the lower timing mark is measured with a stopwatch.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[7][8]

-

The measurement is repeated, and the average of two acceptable determinations is reported as the kinematic viscosity.[7]

-

The refractive index of this compound monomer can be measured using an Abbe-type refractometer.[9][10][11]

-

Apparatus : Abbe refractometer with a suitable measuring range, a monochromatic light source (e.g., sodium arc lamp), and a constant temperature water bath.

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound monomer are placed on the prism of the refractometer.

-

The prisms are closed and locked, and the sample is allowed to come to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.

-

The light source is turned on, and the refractometer is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The scale is adjusted to place the crosshairs exactly on the boundary line.

-

The refractive index is read directly from the instrument's scale.[9]

-

Multiple readings are taken and averaged to ensure accuracy.

-

The flash point of this compound monomer is determined using the Cleveland Open Cup (COC) method.[12][13][14]

-

Apparatus : Cleveland Open Cup apparatus, a thermometer, a test flame applicator, and a heating source.

-

Procedure :

-

The test cup is filled with the this compound monomer up to the filling mark.

-

The thermometer is suspended in the liquid.

-

The sample is heated at a controlled rate of 5 to 6°C per minute.[13]

-

A small test flame is passed across the surface of the liquid at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.[15]

-

The temperature at which the flash occurs is recorded.

-

The test is performed in a well-ventilated area, and appropriate safety precautions are taken.[13]

-

The water solubility of this compound monomer can be determined using the flask method as described in the OECD 105 guideline, which is suitable for substances with solubilities above 10⁻² g/L.[16][17][18]

-

Apparatus : Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration apparatus, and an analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Procedure :

-

An excess amount of this compound monomer is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) to facilitate the dissolution process.

-

The mixture is stirred until equilibrium is reached, which may take 24 hours or longer.

-

After reaching equilibrium, the mixture is allowed to stand to allow for phase separation.

-

The aqueous phase is then carefully separated from the excess undissolved monomer by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method.[17]

-

The vapor pressure of this compound monomer can be determined using the static method as outlined in the OECD 104 guideline.[2][5][19]

-

Apparatus : A vacuum-tight apparatus consisting of a sample container, a pressure measuring device, and a constant temperature bath.

-

Procedure :

-

A small amount of the this compound monomer is placed in the sample container.

-

The apparatus is evacuated to remove air and other gases.

-

The sample is then heated to the desired temperature in the constant temperature bath.

-

The system is allowed to reach equilibrium, at which point the pressure inside the apparatus is measured. This pressure is the vapor pressure of the substance at that temperature.

-

The vapor pressure is determined at a minimum of two different temperatures to establish the vapor pressure curve.[19]

-

Chemical Properties

This compound is a reactive monomer due to the presence of two allyl groups in its structure.[6] This functionality allows it to undergo polymerization and cross-linking reactions, which are fundamental to its application in thermosetting plastics.[6][20]

Reactivity and Stability

-

Stability : this compound is stable at room temperature but can be reactive upon heating, especially in the presence of an initiator.[4][5]

-

Reactivity : It can react with oxidizing agents, acids, and alkalis.[20] The two allyl groups are highly reactive and can participate in addition reactions with other unsaturated organic compounds to form carbon-carbon covalent bonds.[6]

-

Incompatibilities : It is incompatible with water and oxygen under certain conditions.[20]

Synthesis of this compound Monomer

This compound is typically synthesized through the esterification of phthalic anhydride (B1165640) with allyl alcohol.[6][20] An alternative method involves the condensation of allyl chloride with disodium (B8443419) phthalate.[6][20]

A general laboratory procedure for the synthesis via esterification is as follows:

-

Phthalic anhydride and a slight molar excess of allyl alcohol are charged into a reaction flask equipped with a stirrer, thermometer, and reflux condenser.[21]

-

A catalyst, such as a Lewis acid, may be added to facilitate the reaction.[22][23]

-

The mixture is heated to a specific temperature (e.g., 125°C) and stirred for several hours.[24]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[24]

-

Upon completion, the product is isolated, for instance, by extraction with a suitable solvent like ethyl acetate.[24]

-

The solvent is then removed under vacuum to yield the this compound monomer.[24]

Polymerization of this compound

This compound undergoes free-radical polymerization to form a highly cross-linked, thermosetting polymer. The polymerization process is typically carried out to a limited conversion (around 25%) to produce a soluble and fusible prepolymer, which can then be molded and fully cured in a subsequent step.[25]

The free-radical polymerization mechanism involves the following key steps:

-

Initiation : The process is initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide or an azo compound) upon heating, which generates free radicals.[25] These free radicals then react with a this compound monomer to create an initiated monomer radical.[25]

-

Propagation : The newly formed radical adds to other monomer molecules, leading to the growth of the polymer chain.[25]

-

Cyclization and Cross-linking : Due to the presence of two allyl groups, intramolecular cyclization can occur, leading to the formation of cyclic structures within the polymer backbone. Intermolecular cross-linking between polymer chains also takes place, which eventually leads to the formation of a three-dimensional network structure.[25]

-

Termination : The growth of the polymer chains is terminated by the combination or disproportionation of two radicals.[25]

Experimental Workflow Overview

The determination of the physical and chemical properties of this compound monomer follows a structured experimental workflow, from sample preparation to data analysis and reporting.

Applications

The unique properties of this compound monomer and its resulting polymers make them suitable for a variety of demanding applications, including:

-

Electrical and Electronic Components : Due to its excellent electrical insulation properties, it is used in connectors, insulators, and other electronic parts.[1][3]

-

Thermosetting Plastics and Resins : It serves as a cross-linking agent in the production of thermosetting plastics and polyester (B1180765) resins.[1][6]

-

Inks and Coatings : Its quick-drying nature makes it suitable for use in UV-curable printing inks.[3]

-

Construction Materials : It is used in decorative laminates and other construction materials.[3][6]

-

Automotive Parts : The heat resistance of DAP-based materials makes them suitable for use in automotive components.[3]

Conclusion

This compound monomer is a versatile chemical with a well-defined set of physical and chemical properties that are advantageous for a range of industrial applications. Understanding these properties and the methods used to determine them is crucial for researchers, scientists, and professionals involved in the development and application of advanced materials. This guide has provided a comprehensive overview of this compound monomer, from its fundamental characteristics to the detailed protocols for their measurement, offering a valuable resource for the scientific community.

References

- 1. matestlabs.com [matestlabs.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 3. industrialphysics.com [industrialphysics.com]

- 4. ASTM D445 - eralytics [eralytics.com]

- 5. consilab.de [consilab.de]

- 6. labsinus.com [labsinus.com]

- 7. tamson-instruments.com [tamson-instruments.com]

- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. scribd.com [scribd.com]

- 14. laboratuar.com [laboratuar.com]

- 15. petrolube.com [petrolube.com]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. filab.fr [filab.fr]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 20. This compound - Ataman Kimya [atamanchemicals.com]

- 21. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]

- 22. CN102229532B - Preparation method of this compound - Google Patents [patents.google.com]

- 23. CN102229532A - Preparation method of this compound - Google Patents [patents.google.com]

- 24. This compound synthesis - chemicalbook [chemicalbook.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Diallyl Phthalate from Phthalic Anhydride and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diallyl phthalate (B1215562) (DAP), a versatile monomer widely used in the production of thermosetting plastics, resins, and as a crosslinking agent. The primary focus of this document is the direct esterification of phthalic anhydride (B1165640) with allyl alcohol, a common and efficient method for DAP production. This guide will delve into the reaction mechanism, detailed experimental protocols, and quantitative data analysis to support research and development in this area.

Introduction

Diallyl phthalate (DAP) is a colorless to pale-yellow oily liquid with the chemical formula C₁₄H₁₄O₄. It is valued for its excellent electrical insulation properties, thermal stability, and chemical resistance upon polymerization. These characteristics make DAP-based polymers suitable for demanding applications in the electronics, aerospace, and automotive industries. The synthesis of DAP from phthalic anhydride and allyl alcohol is a straightforward esterification reaction that can be catalyzed by various acids.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phthalic anhydride and allyl alcohol proceeds through a two-step acid-catalyzed esterification reaction.

Step 1: Monoester Formation The first step involves the nucleophilic attack of one molecule of allyl alcohol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of monoallyl phthalate. This step is generally fast and can often occur even without a catalyst.

Step 2: Diester Formation The second step is the esterification of the remaining carboxylic acid group in monoallyl phthalate with a second molecule of allyl alcohol to form this compound and water. This step is reversible and typically requires a catalyst and the removal of water to drive the equilibrium towards the product side.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. The protocols are based on established methods and offer variations in catalysts and conditions.[1][2]

General Experimental Workflow

The synthesis of this compound typically follows a series of steps from reaction setup to product purification.

Caption: General experimental workflow for DAP synthesis.

Detailed Synthesis Protocol using a Lewis Acid Catalyst

This protocol is adapted from a patented procedure and utilizes a two-stage reaction with a Lewis acid catalyst.[1][2]

Materials:

-

Phthalic Anhydride: 148.0 g (1.0 mol)

-

Allyl Alcohol: 78.0 g (1.34 mol) for the first stage, 51.0 g (0.88 mol) for the second stage

-

Polymerization Inhibitor (e.g., Cuprous Chloride): 0.5 g

-

Lewis Acid Catalyst (e.g., Hydrogen Chloride gas): 4.0 g for each stage

-

Sodium Bicarbonate solution (for washing)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Under a nitrogen atmosphere, charge a 1L four-necked flask equipped with a thermometer, reflux condenser, and stirrer with 148.0 g of phthalic anhydride, 78.0 g of allyl alcohol, and 0.5 g of cuprous chloride.

-

Begin stirring and introduce 4.0 g of hydrogen chloride gas while maintaining the reaction temperature below 20°C.

-

After the addition of the catalyst, incubate the mixture for 10 minutes.

-

Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

-

Stop stirring and allow the mixture to stand, then separate and remove the lower acidic phase.

-

To the upper organic phase, add 51.0 g of allyl alcohol and introduce another 4.0 g of hydrogen chloride gas.

-

Heat the mixture to 80°C and maintain for 1 hour.

-

After the reaction is complete, stop stirring, allow for phase separation, and remove the lower acidic phase.

-

Wash the organic phase with a sodium bicarbonate solution, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation, collecting the fraction at 120-130°C / 8 mmHg.

Quantitative Data

The following tables summarize the quantitative data from various reported synthesis methods for this compound.

Table 1: Reactant and Catalyst Quantities

| Parameter | Method 1[1] | Method 2[2] | Method 3[1] | Method 4[1] |

| Phthalic Anhydride (mol) | 1.0 | 1.0 | 1.0 | 1.0 |

| Allyl Alcohol (mol, 1st stage) | 1.34 | 1.72 | 2.0 | 2.0 |

| Allyl Alcohol (mol, 2nd stage) | 0.88 | 0.5 | 0.26 | 0.2 |

| Catalyst | Hydrogen Chloride | Hydrogen Fluoride | Hydrogen Iodide | Phosphorus Trichloride |

| Catalyst amount (g, 1st stage) | 4.0 | 4.0 | 5.0 | 4.0 |

| Catalyst amount (g, 2nd stage) | 4.0 | 4.0 | 2.5 | 2.0 |

| Polymerization Inhibitor | Cuprous Chloride | Toluhydroquinone | Resorcinol | MEHQ |

| Inhibitor amount (g) | 0.5 | 0.5 | 0.5 | 0.6 |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Method 1[1] | Method 2[2] | Method 3[1] | Method 4[1] |

| Reaction Temp. (1st stage, °C) | 70 | 45 | 63 | 60 |

| Reaction Time (1st stage, h) | 3 | 2.5 | 2 | 1.5 |

| Reaction Temp. (2nd stage, °C) | 80 | 80 | 85 | 80 |

| Reaction Time (2nd stage, h) | 1 | 1.5 | 1 | 1 |

| Yield (%) | 97.2 | 99.0 | 99.1 | 99.6 |

| Refractive Index | 1.516 | 1.517 | 1.517 | 1.517 |

| Product Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |

Conclusion

The synthesis of this compound from phthalic anhydride and allyl alcohol via acid-catalyzed esterification is a highly efficient method, with reported yields exceeding 97%.[1][2] The use of a two-stage reaction process with the removal of the acidic intermediate phase allows for high conversion rates. Various Lewis acids can be employed as catalysts, and the choice of catalyst and reaction conditions can be optimized to achieve near-quantitative yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important monomer. Careful control of reaction parameters and the use of polymerization inhibitors are crucial for obtaining a high-quality product.

References

An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of Diallyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl phthalate (B1215562) (DAP) is a thermosetting resin that, upon polymerization, forms a highly crosslinked, robust polymer with exceptional thermal stability, chemical resistance, and electrical insulation properties. These characteristics make it a valuable material in a range of high-performance applications, including electronics, aerospace, and as a crosslinking agent in other polymer systems. For researchers and professionals in materials science and drug development, a thorough understanding of the polymerization mechanism and kinetics of DAP is crucial for controlling the final properties of the polymer and for designing novel applications, such as in the formulation of drug delivery systems and the synthesis of biocompatible materials.

This technical guide provides a comprehensive overview of the free-radical polymerization of diallyl phthalate, detailing its complex reaction mechanism, kinetic parameters, and the experimental protocols used for its study.

Polymerization Mechanism

The free-radical polymerization of this compound is a chain-growth process that encompasses the fundamental stages of initiation, propagation, and termination. However, the presence of two reactive allyl groups in the DAP monomer introduces significant complexities, leading to a branched and ultimately crosslinked polymer structure. The key mechanistic pathways are intramolecular cyclization and intermolecular crosslinking.

Key Stages of Polymerization

-

Initiation: The polymerization process is initiated by the decomposition of a radical initiator, typically a peroxide or an azo compound, upon heating or exposure to light. This generates primary free radicals which then react with a DAP monomer to form a monomer radical.

-

Propagation: The newly formed monomer radical adds to other DAP monomers, propagating the polymer chain.

-

Intramolecular Cyclization: A significant and competing reaction during propagation is intramolecular cyclization. The propagating radical on one allyl group of a monomer unit can attack the second, unreacted allyl group on the same unit. This results in the formation of a cyclic structure within the polymer backbone. This process consumes a double bond without contributing to the extension of the polymer chain or crosslinking.

-

Intermolecular Crosslinking: As the polymerization proceeds and the concentration of polymer chains with pendant (unreacted) allyl groups increases, intermolecular reactions become more prevalent. A growing polymer radical can attack a pendant allyl group on another polymer chain, leading to the formation of crosslinks. This process is responsible for the development of a three-dimensional network structure and the eventual gelation of the system.

-

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing polymer radicals.

The interplay between linear propagation, intramolecular cyclization, and intermolecular crosslinking determines the final molecular architecture, solubility, and mechanical properties of the poly(this compound). At low conversions, a soluble, branched prepolymer is formed, which is often isolated and used in molding compounds. As the reaction progresses, extensive crosslinking leads to the formation of an insoluble, infusible thermoset polymer.

Experimental Protocols

The study of this compound polymerization can be conducted through various experimental setups, primarily bulk and solution polymerization. The choice of method depends on the desired final product (prepolymer or fully cured resin) and the kinetic data to be obtained.

Materials and Purification

-

Monomer: this compound monomer should be purified to remove inhibitors (often hydroquinone (B1673460) or its derivatives) that are added for stabilization during storage. This can be achieved by washing the monomer with an alkaline solution (e.g., 10% NaOH) to remove phenolic inhibitors, followed by washing with distilled water until neutral. The monomer is then dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂) and distilled under reduced pressure.

-

Initiator: Common free-radical initiators such as benzoyl peroxide (BPO), dicumyl peroxide (DCP), or azobisisobutyronitrile (AIBN) are used. These should be purified by recrystallization from an appropriate solvent (e.g., methanol (B129727) for AIBN, chloroform/methanol for BPO) to remove any impurities that might affect the polymerization kinetics.

-

Solvent (for solution polymerization): An inert solvent such as toluene (B28343) or benzene (B151609) is typically used. The solvent should be dried and distilled before use to remove any water or other impurities.

Bulk Polymerization

Bulk polymerization is carried out in the absence of a solvent and is often used to produce the fully cured, crosslinked polymer.

Procedure:

-

A known amount of purified this compound monomer is placed in a reaction vessel (e.g., a sealed ampoule or a reactor equipped with a stirrer and a nitrogen inlet).

-

The desired amount of initiator is added to the monomer and dissolved.

-

The mixture is degassed to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.

-

The reaction vessel is then placed in a constant temperature bath or oven set to the desired reaction temperature.

-

The polymerization is allowed to proceed for a specific time or until a certain conversion is reached. For prepolymer synthesis, the reaction is stopped before the gel point.

-

The reaction is quenched by rapid cooling (e.g., immersing the vessel in an ice bath).

-

If a prepolymer is desired, it is isolated by precipitating the reaction mixture in a non-solvent such as methanol or ethanol, followed by filtration and drying under vacuum.

Solution Polymerization

Solution polymerization is conducted in the presence of a solvent and is often preferred for kinetic studies and for the synthesis of soluble prepolymers, as the solvent helps to control the viscosity and delay the onset of gelation.

Procedure:

-

A known amount of purified this compound monomer and initiator are dissolved in a suitable solvent in a reaction vessel.

-

The solution is degassed as described for bulk polymerization.

-

The reaction vessel is placed in a constant temperature bath and stirred continuously.

-

Samples are withdrawn at regular intervals to monitor the progress of the reaction.

-

The polymerization in the withdrawn samples is quenched immediately by cooling and, if necessary, by adding an inhibitor.

-

The polymer can be isolated from the solution by precipitation in a non-solvent.

Monitoring Polymerization Progress

Several techniques can be used to monitor the conversion of monomer to polymer:

-

Gravimetry: This is a simple and common method. At various time intervals, the polymer is precipitated from the reaction mixture, filtered, dried to a constant weight, and weighed. The conversion is calculated based on the initial mass of the monomer.

-

Dilatometry: This technique measures the volume contraction that occurs during polymerization. The change in volume is directly proportional to the monomer conversion.

-

Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic absorption bands of the allyl double bonds (e.g., around 1645 cm⁻¹) of the DAP monomer. The conversion can be calculated by comparing the peak area or height at a given time to its initial value.

-

Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the decrease in the concentration of the unreacted monomer in the reaction mixture over time.

Kinetics of this compound Polymerization

The kinetics of DAP polymerization are complex due to the simultaneous occurrence of several reaction pathways. The overall rate of polymerization is influenced by factors such as initiator type and concentration, temperature, and the presence of a solvent.

Rate of Polymerization

The initial rate of polymerization (Rp) can be described by a general rate equation:

Rp = k[I]ᵃ[M]ᵇ

where k is the overall rate constant, [I] is the initiator concentration, and [M] is the monomer concentration. The exponents 'a' and 'b' represent the order of the reaction with respect to the initiator and monomer, respectively.

For the solution polymerization of this compound in toluene at 80°C with dimethyl 2,2′-azobisisobutyrate (MAIB) as the initiator, the rate equation has been determined to be:

Rp = k[MAIB]⁰·⁸[DAP]¹·⁰[1]

The exponent for the initiator being less than 0.5 suggests a significant contribution from primary radical termination.

Activation Energy

The overall activation energy (Ea) for the polymerization can be determined from the Arrhenius equation by measuring the rate of polymerization at different temperatures.

Gelation

A critical aspect of DAP polymerization is the gel point, which is the point at which an infinite, crosslinked network is formed, and the viscosity of the system becomes effectively infinite. The conversion at the gel point is influenced by the polymerization conditions. For the bulk polymerization of DAP with benzoyl peroxide as the initiator, the conversion at the gel point increases with temperature, from 25% at 80°C to 45% at 220°C.[2]

Quantitative Kinetic Data

The following tables summarize the available quantitative data for the polymerization of this compound and a related monomer for comparison.

Table 1: Rate Equations and Overall Activation Energies for this compound Polymerization

| Polymerization System | Initiator | Temperature (°C) | Rate Equation | Overall Activation Energy (kcal/mol) |

| Solution (in Toluene) | MAIB | 80 | Rp = k[MAIB]⁰·⁸[DAP]¹·⁰[1] | - |

| Bulk | γ-radiation | 25.8 - 55.4 | Rp ∝ I⁰·⁶⁸ | 5.02 |

| Solution (DVA/DAP) | MAIB | 70 | Rp = k[MAIB]⁰·³[DVA]¹·⁷ | 26.8 |

Table 2: Activation Energies for Propagation and Termination

| Monomer | Activation Energy - Propagation (kJ/mol) | Activation Energy - Termination (kJ/mol) |

| Diallyl Terephthalate | 36.9 | 144.7 |

Table 3: Gel Point Conversion for Bulk Polymerization of this compound with Benzoyl Peroxide

| Temperature (°C) | Conversion at Gel Point (%) |

| 80 | 25[2] |

| 220 | 45[2] |

Conclusion

The polymerization of this compound is a multifaceted process governed by a complex interplay of reaction pathways. A comprehensive understanding of its mechanism and kinetics is essential for tailoring the properties of the resulting polymer for specific high-performance applications. This guide has provided a detailed overview of the core principles of DAP polymerization, including the reaction mechanism, experimental protocols for its study, and a summary of the available quantitative kinetic data. Further research to expand the kinetic database with a broader range of initiators and reaction conditions will continue to enhance our ability to control and optimize this versatile thermosetting system.

References

Molecular structure and formula of Diallyl phthalate

An In-depth Technical Guide to the Molecular Structure and Formula of Diallyl Phthalate (B1215562) for Researchers and Drug Development Professionals

Introduction

Diallyl phthalate (DAP) is an organic compound with the chemical formula C14H14O4.[1] It is a diester of phthalic acid and allyl alcohol.[1] Primarily recognized for its role as a crosslinking agent and plasticizer in the polymer industry, recent research has brought its toxicological profile and potential as an endocrine disruptor to the forefront of scientific investigation, making it a molecule of interest for researchers in toxicology and drug development. This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and characterization of DAP, with a particular focus on its biological interactions and relevant experimental protocols.

Molecular Structure and Chemical Formula

This compound is structurally composed of a benzene (B151609) ring with two adjacent carboxylate groups, each ester-linked to an allyl group.

Molecular Formula: C14H14O4

IUPAC Name: bis(prop-2-enyl) benzene-1,2-dicarboxylate[1]

CAS Number: 131-17-9[1]

Molecular Weight: 246.26 g/mol [1]

Molecular Structure Diagram

References

Diallyl phthalate CAS number and chemical identifiers

An In-Depth Technical Guide to Diallyl Phthalate (B1215562)

This technical guide provides a comprehensive overview of diallyl phthalate (DAP), a thermosetting resin widely utilized for its excellent electrical insulation properties, thermal stability, and chemical resistance.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, applications, and toxicological profile.

Chemical Identifiers and Nomenclature

This compound is chemically known as bis(prop-2-enyl) benzene-1,2-dicarboxylate.[2] It is an ester of phthalic acid and allyl alcohol.[1] The primary and most universally recognized identifier for this compound is its CAS Registry Number.

| Identifier Type | Value |

| CAS Registry Number | 131-17-9[2][3][4][5] |

| IUPAC Name | bis(prop-2-enyl) benzene-1,2-dicarboxylate[2] |

| Molecular Formula | C₁₄H₁₄O₄[3][4][5] |

| Synonyms | Allyl phthalate, Diallylphthalate, Dapon 35, Dapon R, Phthalic acid, diallyl ester[2][3] |

| European Community (EC) Number | 205-016-3[2] |

| UN Number | 3082[2] |

| Beilstein/REAXYS Number | 1880877 |

| DSSTox Substance ID | DTXSID7020392[2] |

| InChI Key | QUDWYFHPNIMBFC-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

This compound is a nearly colorless to pale-yellow, oily liquid.[1][2] It is characterized by its high boiling point and low water solubility.

| Property | Value |

| Molecular Weight | 246.26 g/mol [2][3][4] |

| Appearance | Clear, colorless to pale-yellow liquid[1][6] |

| Odor | Mild, lachrymatory[2] |

| Density | 1.121 g/mL at 25 °C[1][3][6] |

| Melting Point | -70 °C (-94 °F)[3][7] |

| Boiling Point | 165-167 °C at 5 mmHg[1][3][6] |

| Flash Point | >166 °C (>230 °F)[1][3] |

| Water Solubility | < 0.1 mg/mL at 22 °C[7] |

| Vapor Density | 8.3 (relative to air)[3][7] |

| Vapor Pressure | 2.3 mm Hg at 150 °C[3][6] |

| Refractive Index | n20/D 1.519[1][3][6] |

| Viscosity | 13 cP at 20 °C[2] |

| log Kow (LogP) | 3.23[2] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the esterification of phthalic anhydride (B1165640) with allyl alcohol.[1][8] This reaction can be catalyzed by various acids. An alternative method involves the condensation reaction between allyl chloride and disodium (B8443419) phthalate.[1]

A typical laboratory-scale synthesis protocol is as follows:

-

Phthalic anhydride, allyl alcohol, and a polymerization inhibitor are combined in a reaction vessel.[9]

-

The mixture is heated in the presence of a Lewis acid catalyst.[9]

-

After the initial reaction, the inorganic phase is separated.[9]

-

Additional allyl alcohol and catalyst are added to the organic phase, and the mixture is heated again to drive the reaction to completion.[9]

-

The resulting organic phase is washed and then purified by distillation to yield this compound.[9]

A two-stage process has also been developed to produce DAP in non-pressure apparatus.[10] In the first stage, phthalic anhydride is reacted with allyl alcohol to form the mono-allyl-ester.[10] In the second stage, this semi-ester is reacted with an excess of allyl chloride in the presence of anhydrous sodium carbonate and a tertiary amine catalyst.[10]

Applications in Research and Industry

This compound is a versatile monomer used in the production of thermosetting polymers. Its prepolymers are particularly valued for creating materials that require high performance and long-term reliability in extreme environmental conditions.[1]

-

Electrical and Electronic Components : DAP-based resins are the material of choice for critical electrical components like connectors, switches, circuit breakers, and insulators due to their superior insulating properties and dimensional stability at high temperatures.[1][2]

-

Crosslinking Agent : It serves as a crosslinking agent for unsaturated polyesters and other polymers, enhancing their mechanical and thermal properties.[1][11]

-

Plasticizer and Carrier : DAP is used as a reactive plasticizer and as a carrier for catalysts and pigments in polyester (B1180765) systems.[1][11] Unlike non-reactive plasticizers, it covalently binds into the polymer matrix, preventing leaching.[1]

-

Laminates and Coatings : It is used in laminating compounds and in the production of decorative, heat-resistant laminates.[1][11] Because of its quick-drying properties, it is also used in organic solvent-free UV printing inks.[1]

-

Research Applications : In laboratory settings, DAP is used as a reagent in certain chemical reactions, such as ring-closing metathesis reactions involving ruthenium-based catalysts.[1][6] It is also distributed for analytical and biotechnological research.[1][11]

Metabolism and Toxicological Profile

Studies in rats and mice have shown that this compound is extensively absorbed after oral administration and rapidly metabolized and eliminated.[11][12] The toxicity of DAP is believed to stem from allyl alcohol, which is cleaved from the parent molecule during metabolism.[12]

The primary metabolic pathway involves hydrolysis to monoallyl phthalate (MAP) and allyl alcohol (AA).[12] Allyl alcohol can then be further metabolized. A key detoxification route involves the conjugation of allyl alcohol or its metabolite, acrolein, with glutathione (B108866), leading to the formation of 3-hydroxypropylmercapturic acid (HPMA), which is excreted in the urine.[12] Species-specific differences in hepatotoxicity are thought to be related to the efficiency of this glutathione conjugation pathway.[12]

Toxicity Summary

| Endpoint | Result |

| Acute Oral Toxicity | Low to moderate in rodents.[11] LD50 (rat, oral) > 5000 mg/kg.[13] |

| Acute Dermal Toxicity | Low.[11] LD50 (rabbit, dermal) > 2000 mg/kg.[13] |

| Skin Irritation | Not classified as an irritant.[13] May cause irritation through mechanical action as a dust.[14] |

| Eye Irritation | Can cause significant irritation.[7] Symptoms include burning and lacrimation.[7] |

| Skin Sensitization | Produced a positive response in the mouse local lymph node assay.[11] May cause sensitization by skin contact.[15] |

| Carcinogenicity | Not considered carcinogenic by OSHA, IARC, NTP, or ACGIH.[14] However, some mixtures containing DAP are listed as "May cause cancer".[13][15] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[16] |

Experimental Protocols

The following are generalized protocols for the characterization and degradation of this compound-based materials, relevant for research and development.

Protocol 1: Curing Analysis by FTIR Spectroscopy

This protocol monitors the polymerization (curing) of DAP resin by observing the disappearance of the allyl group's C=C bond.[17]

-

Sample Preparation :

-

Instrumentation :

-

Analysis :

-

Monitor the decrease in the absorbance of the peak corresponding to the C=C stretching of the allyl group (typically around 1645 cm⁻¹).

-

The degree of cure can be quantified by comparing the peak area to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak of the ester group around 1725 cm⁻¹).

-

Protocol 2: Degradation by Fenton Oxidation

This protocol describes the degradation of DAP in an aqueous solution using the Fenton process, a powerful advanced oxidation process.[18]

-

Materials and Reagents :

-

This compound solution (e.g., 100 mg/L).

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) as the Fe²⁺ source.[18]

-

Hydrogen peroxide (H₂O₂) (e.g., 30% w/w).

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

-

-

Experimental Setup :

-

Conduct the reaction in a glass batch reactor with magnetic stirring.

-

Maintain a constant temperature using a water bath.

-

-

Procedure :

-

Adjust the initial pH of the DAP solution to the optimal value of 3.2 using H₂SO₄ or NaOH.[18]

-

Add the required dose of Fe²⁺ catalyst (optimal [H₂O₂]/[Fe²⁺] mass ratio is 20).[18] For a 100 mg/L DAP solution, an optimal Fe²⁺ dose is 50 mg/L.[18]

-

Initiate the reaction by adding the H₂O₂ dose (optimal dose is 1000 mg/L for 100 mg/L DAP).[18]

-

Collect samples at regular time intervals.

-

-

Analysis :

-

Quench the reaction in the samples immediately by adding a suitable reagent (e.g., sodium sulfite).

-

Analyze the concentration of DAP and its degradation intermediates using High-Performance Liquid Chromatography (HPLC).[18]

-

Measure the Total Organic Carbon (TOC) to determine the extent of mineralization.[18]

-

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with a face shield, and appropriate protective clothing.[14][16] In case of insufficient ventilation, use a NIOSH-approved respirator with organic vapor cartridges.[7]

-

Handling : Handle in a well-ventilated area.[15][16] Avoid contact with skin, eyes, and inhalation of vapor or mist.[16] Wash hands thoroughly after handling.[14]

-

Storage : Store in a cool, dry, well-ventilated place away from oxidizing materials.[7][15] The chemical should be stored air-tight with an inhibitor to prevent polymerization, which can be initiated by heat.[7]

-

Spill Response : In case of a spill, remove all ignition sources.[7] Use an inert absorbent material to soak up the liquid and place it in a sealed container for disposal.[7][16]

-

Disposal : Dispose of contents and containers in accordance with federal, state, and local regulations.[14][16] DAP is very toxic to aquatic life, and release into the environment must be avoided.[16]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 131-17-9 [chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN102229532A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Examination of the differential hepatotoxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metlabcorp.com [metlabcorp.com]

- 14. metallographic.com [metallographic.com]

- 15. buehler.com [buehler.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Diallyl Phthalate (DAP) Monomer

For Researchers, Scientists, and Drug Development Professionals